(3-CHLORO-1-BENZOTHIOPHEN-2-YL)[4-(METHYLSULFONYL)PIPERAZINO]METHANONE
Overview
Description
(3-Chloro-1-benzothiophen-2-yl)[4-(methylsulfonyl)piperazino]methanone is a chemical compound with the molecular formula C18H19ClN2O3S It is a derivative of benzothiophene, a heterocyclic compound containing a sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-chloro-1-benzothiophen-2-yl)[4-(methylsulfonyl)piperazino]methanone typically involves the following steps:
Formation of Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving thiophenol and suitable halogenated precursors.
Chlorination: The benzothiophene core is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position.
Piperazine Derivatization: The chlorinated benzothiophene is reacted with 4-(methylsulfonyl)piperazine under appropriate conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-1-benzothiophen-2-yl)[4-(methylsulfonyl)piperazino]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the benzothiophene ring can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzothiophene ring.
Scientific Research Applications
(3-Chloro-1-benzothiophen-2-yl)[4-(methylsulfonyl)piperazino]methanone has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (3-chloro-1-benzothiophen-2-yl)[4-(methylsulfonyl)piperazino]methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- (3-Chloro-1-benzothiophen-2-yl)[4-(diphenylmethyl)piperazin-1-yl]methanone
- (3-Chloro-1-benzothiophen-2-yl)[4-(2-pyridinyl)-1-piperazinyl]methanone
- (3-Chloro-1-benzothiophen-2-yl)[4-(4-fluorophenyl)piperazino]methanone
Uniqueness
(3-Chloro-1-benzothiophen-2-yl)[4-(methylsulfonyl)piperazino]methanone is unique due to the presence of the methylsulfonyl group attached to the piperazine ring. This structural feature may impart distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
(3-chloro-1-benzothiophen-2-yl)-(4-methylsulfonylpiperazin-1-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O3S2/c1-22(19,20)17-8-6-16(7-9-17)14(18)13-12(15)10-4-2-3-5-11(10)21-13/h2-5H,6-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGQVGKQFZWYEOT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)C2=C(C3=CC=CC=C3S2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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